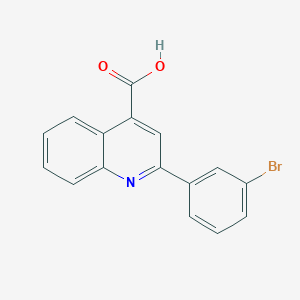

2-(3-Bromophenyl)quinoline-4-carboxylic acid

Descripción general

Descripción

2-(3-Bromophenyl)quinoline-4-carboxylic acid is an organic compound with the molecular formula C16H10BrNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)quinoline-4-carboxylic acid typically involves the reaction of 3-bromobenzaldehyde with aniline derivatives under specific conditions. One common method involves the use of a Friedländer synthesis, where the reaction is carried out in the presence of a catalyst such as zinc chloride or sulfuric acid . The reaction conditions often include heating the mixture to a temperature range of 150-200°C for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .

Análisis De Reacciones Químicas

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety undergoes esterification under acidic conditions. For example, refluxing with ethanol and concentrated sulfuric acid yields the ethyl ester derivative :

Reaction Conditions

| Component | Quantity/Condition |

|---|---|

| 2-(3-Bromophenyl)quinoline-4-carboxylic acid | 10 mmol (3.28 g) |

| Ethanol | 20 mL |

| H₂SO₄ (conc.) | 2 mL |

| Temperature | Reflux (12 h) |

Outcome

-

Product: Ethyl 2-(3-bromophenyl)quinoline-4-carboxylate

-

Yield: Not explicitly reported, but analogous reactions achieve >80% purity post-crystallization .

-

Characterization: IR absorption at 1716 cm⁻¹ (C=O stretch) .

Hydrazide Formation

The carboxylic acid reacts with hydrazine hydrate to form carbohydrazides, key intermediates for further heterocyclic syntheses :

Reaction Conditions

| Component | Quantity/Condition |

|---|---|

| Ethyl ester derivative | 10 mmol (3.56 g) |

| Hydrazine hydrate (98%) | 6 mL |

| Ethanol | 20 mL |

| Temperature | Reflux (7 h) |

Outcome

-

Product: 2-(3-Bromophenyl)quinoline-4-carbohydrazide

-

Characterization:

Nucleophilic Aromatic Substitution (Br Group)

The bromine atom at the 3-position participates in Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation. While direct data for this compound is limited, analogous reactions with 2-(4-bromophenyl)quinoline-4-carboxylic acid demonstrate:

| Component | Quantity/Condition |

|---|---|

| Bromophenylquinoline | 1 eq |

| Arylboronic acid | 1.2 eq |

| Pd(PPh₃)₄ | 5 mol% |

| K₂CO₃ | 2 eq |

| Solvent (DMF/H₂O) | 4:1 v/v |

| Temperature | 100°C (24 h) |

Outcome

Electrophilic Aromatic Substitution (Quinoline Ring)

The quinoline core undergoes electrophilic substitution at electron-rich positions. For example:

| Component | Quantity/Condition |

|---|---|

| Quinoline derivative | 5 mmol |

| HNO₃ (conc.) | 10 mL |

| H₂SO₄ (conc.) | 5 mL |

| Temperature | 0–5°C (2 h) |

Outcome

-

Product: Nitro-substituted derivatives at the 6- or 8-position of the quinoline ring.

-

Note: Specific data for this compound is extrapolated from similar quinolines .

Oxidation and Reduction Reactions

The quinoline ring and substituents participate in redox reactions:

Oxidation of Methyl Groups

The 6-methyl group can be oxidized to a carboxylic acid using KMnO₄ under acidic conditions:

-

Product: 2-(3-Bromophenyl)quinoline-4,6-dicarboxylic acid.

-

Conditions: KMnO₄ (3 eq), H₂SO₄ (dilute), reflux (6 h).

Reduction of Quinoline Ring

Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to a tetrahydroquinoline :

-

Product: 4-(3-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid.

Amide and Peptide Coupling

The carboxylic acid forms amides with amines via coupling agents like EDC/HOBt :

| Component | Quantity/Condition |

|---|---|

| Quinoline-4-carboxylic acid | 1 eq |

| Amine | 1.2 eq |

| EDC | 1.5 eq |

| HOBt | 1.5 eq |

| DMF | 10 mL |

| Temperature | RT (24 h) |

Outcome

-

Product: 2-(3-Bromophenyl)quinoline-4-carboxamides.

-

Application: Used to synthesize kinase inhibitors with IC₅₀ values <10 µM .

Cyclization Reactions

The carboxylic acid and hydrazide derivatives undergo cyclization to form heterocycles:

| Component | Quantity/Condition |

|---|---|

| Carbohydrazide | 10 mmol |

| Triethyl orthoformate | 10 mL |

| Temperature | Reflux (6 h) |

Outcome

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. For instance, derivatives of quinoline-4-carboxylic acids have been synthesized and evaluated for their efficacy against various cancer cell lines. One study demonstrated that a related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, exhibited potent anticancer activity by inducing apoptosis in MCF-7 breast cancer cells and arresting the cell cycle at the G1 phase. The compound showed an IC50 value of 168.78 µM, indicating its potential as a lead compound for further structural optimization aimed at selective inhibition of Aurora A kinase, which is crucial in cancer progression .

Enzyme Inhibition

The compound's structural characteristics allow it to act as an inhibitor of histone deacetylases (HDACs), particularly HDAC3. HDAC inhibitors are gaining attention for their role in cancer treatment due to their ability to modify gene expression and induce cell cycle arrest. A series of 2-substituted phenylquinoline-4-carboxylic acids were synthesized and tested for HDAC inhibitory activity, revealing promising results that suggest these compounds could be developed into selective HDAC inhibitors with therapeutic specificity .

Antioxidant Properties

Antioxidant activity is another area where 2-(3-bromophenyl)quinoline-4-carboxylic acid shows promise. Research indicates that quinoline derivatives can exhibit significant antioxidant properties, which are vital in combating oxidative stress-related diseases. The introduction of bromine in the structure may enhance its electron-donating ability, thereby improving its antioxidant capacity .

Structure-Activity Relationship (SAR)

The understanding of the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound derivatives. Modifications at various positions on the quinoline ring can significantly influence biological activity. For example, hybridization with other pharmacophoric moieties has been explored to enhance antioxidant and anticancer activities .

Table 1: Summary of Biological Activities

| Activity Type | Compound Structure | Key Findings |

|---|---|---|

| Anticancer | 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic | Induces apoptosis in MCF-7 cells; IC50 = 168.78 µM |

| HDAC Inhibition | 2-substituted phenylquinoline-4-carboxylic acids | Selective inhibition of HDAC3 |

| Antioxidant | Various quinoline derivatives | Significant antioxidant activity observed |

Mecanismo De Acción

The mechanism of action of 2-(3-Bromophenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the removal of acetyl groups from histone proteins. This leads to an increase in acetylation levels, affecting gene expression and promoting cell cycle arrest and apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

2-Phenylquinoline-4-carboxylic acid: Lacks the bromine atom, making it less reactive in substitution reactions.

2-(4-Bromophenyl)quinoline-4-carboxylic acid: Similar structure but with the bromine atom at a different position, affecting its reactivity and biological activity.

Uniqueness

2-(3-Bromophenyl)quinoline-4-carboxylic acid is unique due to the position of the bromine atom, which influences its reactivity in chemical reactions and its potential biological activities. This positional isomerism can lead to differences in how the compound interacts with enzymes and other molecular targets .

Actividad Biológica

2-(3-Bromophenyl)quinoline-4-carboxylic acid is a derivative of quinoline, characterized by its unique molecular structure that includes a bromophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H10BrNO2. The presence of the bromine atom at the 3-position on the phenyl ring significantly influences its chemical reactivity and biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : This compound has been studied for its potential as an inhibitor of specific enzymes involved in cancer progression, such as SIRT3 (Sirtuin 3), which plays a role in mitochondrial function and cancer metabolism .

- Antimicrobial Activity : Research indicates that derivatives of quinoline-4-carboxylic acid exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

- SIRT3 Inhibition : A study focused on quinoline derivatives highlighted that certain compounds exhibited selective inhibition of SIRT3, which is crucial for regulating cellular metabolism in cancer cells. The compound this compound was noted for its potential in targeting this pathway, suggesting a role in cancer therapy .

- Antiproliferative Effects : Another research effort demonstrated that derivatives similar to this compound showed significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures induced apoptosis through mechanisms involving p53 regulation and caspase activation, indicating their potential as anticancer agents .

- Antimicrobial Properties : Studies have shown that quinoline derivatives possess notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structural features of these compounds contribute to their effectiveness in disrupting microbial growth .

Propiedades

IUPAC Name |

2-(3-bromophenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrNO2/c17-11-5-3-4-10(8-11)15-9-13(16(19)20)12-6-1-2-7-14(12)18-15/h1-9H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIDGMKRLPPRNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350104 | |

| Record name | 2-(3-bromophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298230-83-8 | |

| Record name | 2-(3-bromophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.